molecular formula C11H16N4O3 B10960973 (1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone

(1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B10960973
M. Wt: 252.27 g/mol
InChI Key: NGPXOIBIGKNASZ-UHFFFAOYSA-N
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Description

(1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by nitration to introduce the nitro group. The piperidine ring is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The pyrazole and piperidine rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, or dichloromethane are often used, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (1-methyl-4-amino-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples are (1-methyl-4-amino-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone and (1-methyl-4-nitro-1H-pyrazol-5-yl)(2-ethylpiperidin-1-yl)methanone.

Uniqueness

What sets (1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone apart is its specific combination of functional groups, which imparts unique chemical and biological properties. Its nitro group, for instance, can be selectively reduced or substituted, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

(2-methyl-4-nitropyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H16N4O3/c1-8-5-3-4-6-14(8)11(16)10-9(15(17)18)7-12-13(10)2/h7-8H,3-6H2,1-2H3

InChI Key

NGPXOIBIGKNASZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=NN2C)[N+](=O)[O-]

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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